molecular formula C26H28N2O2 B14239886 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- CAS No. 255829-29-9

9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)-

Cat. No.: B14239886
CAS No.: 255829-29-9
M. Wt: 400.5 g/mol
InChI Key: HUZCMJRSUNXWTL-UHFFFAOYSA-N
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Description

9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of tert-butyl groups at the 3 and 6 positions and a nitrophenyl group at the 9 position of the carbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Alkylation: Introduction of tert-butyl groups to the carbazole core.

    Coupling Reaction: Formation of the final compound through coupling of the nitrophenyl group with the carbazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the nitrophenyl group.

    Reduction: Reduction of the nitro group to an amine group is a common reaction.

    Substitution: The tert-butyl groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or other electrophiles.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs.

Industry

In the industry, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbazole core can interact with various biological molecules. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: The parent compound without the tert-butyl and nitrophenyl groups.

    3,6-Di-tert-butylcarbazole: Similar structure but lacks the nitrophenyl group.

    9-(4-Nitrophenyl)carbazole: Similar structure but lacks the tert-butyl groups.

Uniqueness

The presence of both tert-butyl groups and a nitrophenyl group in 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- makes it unique

Properties

CAS No.

255829-29-9

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

3,6-ditert-butyl-9-(4-nitrophenyl)carbazole

InChI

InChI=1S/C26H28N2O2/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)27(23)19-9-11-20(12-10-19)28(29)30/h7-16H,1-6H3

InChI Key

HUZCMJRSUNXWTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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